molecular formula C10H16O3 B6217743 ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate CAS No. 2742657-61-8

ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate

Cat. No.: B6217743
CAS No.: 2742657-61-8
M. Wt: 184.2
InChI Key:
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Description

Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropane-1-carboxylate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can also participate in hydrolysis reactions, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.

    Cyclopropane carboxylic acid: A simpler analog with a carboxylic acid group.

    Ethyl cyclopropane-1-carboxylate: Lacks the 2-methylpropanoyl group.

Properties

CAS No.

2742657-61-8

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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